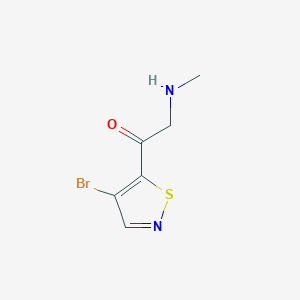

1-(4-Bromo-1,2-thiazol-5-yl)-2-(methylamino)ethan-1-one

Beschreibung

BenchChem offers high-quality 1-(4-Bromo-1,2-thiazol-5-yl)-2-(methylamino)ethan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Bromo-1,2-thiazol-5-yl)-2-(methylamino)ethan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C6H7BrN2OS |

|---|---|

Molekulargewicht |

235.10 g/mol |

IUPAC-Name |

1-(4-bromo-1,2-thiazol-5-yl)-2-(methylamino)ethanone |

InChI |

InChI=1S/C6H7BrN2OS/c1-8-3-5(10)6-4(7)2-9-11-6/h2,8H,3H2,1H3 |

InChI-Schlüssel |

QTABYLXUMGFZJV-UHFFFAOYSA-N |

Kanonische SMILES |

CNCC(=O)C1=C(C=NS1)Br |

Herkunft des Produkts |

United States |

Handling and Safety Data Profiling for 1-(4-Bromo-1,2-thiazol-5-yl)-2-(methylamino)ethan-1-one: A Technical Guide

Executive Summary

1-(4-Bromo-1,2-thiazol-5-yl)-2-(methylamino)ethan-1-one is a highly specialized bifunctional building block frequently utilized in the synthesis of kinase inhibitors and covalent modifiers. Structurally, it merges an electrophilic 4-bromoisothiazole (1,2-thiazole) core with a highly reactive α -methylamino ketone side chain. This unique architecture presents severe handling challenges: the α -amino ketone is prone to rapid degradation, while the isothiazole ring poses significant sensitization and bioactivation hazards.

This whitepaper provides drug development professionals with a comprehensive, mechanism-driven guide to the physicochemical vulnerabilities, toxicological profile, and self-validating handling protocols required for this compound.

Physicochemical Profiling & Structural Analysis

To safely handle this compound, researchers must understand the competing reactivities of its two primary functional groups.

The α -Amino Ketone Vulnerability

The 2-(methylamino)ethan-1-one moiety is an α -amino ketone. As a free base, α -amino ketones are thermodynamically unstable[1]. The proximity of the electron-donating secondary amine to the electron-withdrawing carbonyl carbon facilitates rapid intermolecular nucleophilic attack[1].

-

Causality of Degradation : If left as a free base, the molecules will undergo spontaneous self-condensation to form dihydropyrazines, which subsequently oxidize into stable pyrazine derivatives[2].

-

Mitigation : Stability is strictly pH-dependent. The compound must be synthesized, stored, and handled as a protonated salt (e.g., hydrochloride or trifluoroacetate) to suppress enolization and prevent the amine from acting as a nucleophile[1][2].

The 4-Bromoisothiazole Scaffold

The 1,2-thiazole (isothiazole) ring is a well-documented electrophile. While the bromine atom at the 4-position serves as an excellent synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura)[3], its presence alters the electronic distribution of the ring. Isothiazoles are highly susceptible to nucleophilic attack by thiols and amines, leading to ring-opening degradation[4].

Table 1: Physicochemical Properties & Causality

| Property | Expected State | Rationale / Causality |

| Physical State | Crystalline Solid (as HCl salt) | The free base is an unstable oil/gum that rapidly polymerizes[1]. |

| Solubility | High in DMSO, DMF, H₂O | Driven by the polar ketone, amine salt, and heterocyclic core[1]. |

| Stability | Highly pH-dependent | Acidic conditions protonate the amine, preventing Schiff base self-condensation[1]. |

Hazard Identification & Toxicological Mechanisms (SDS Core)

The hazards of this compound extend beyond standard irritation. The isothiazole core is a recognized biocide and potent sensitizer, requiring stringent personal protective equipment (PPE) and engineering controls.

Table 2: GHS Hazard Classification

Derived from 4-bromoisothiazole and α -amino ketone analogs.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed[5][]. |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[5]. |

| Serious Eye Damage | Category 2A | H319: Causes serious eye irritation[5]. |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction[7]. |

Mechanistic Toxicology: Sensitization & Thiol Reactivity

The primary hazard of the isothiazole ring is its ability to act as an electrophile, reacting irreversibly with critical biological thiols (such as cysteine residues in skin proteins)[4]. This covalent modification forms hapten-protein complexes, which are recognized by the immune system, leading to severe allergic contact dermatitis and skin sensitization[4][8].

Cytochrome P450 Bioactivation

In in vivo or microsomal assays, isothiazoles undergo dangerous bioactivation. Cytochrome P450 enzymes (specifically CYP3A4 and CYP1A2) oxidize the sulfur atom of the isothiazole ring[9]. This generates a highly reactive S-oxide intermediate that rapidly binds to cellular macromolecules, causing localized toxicity[9][10]. While glutathione (GSH) conjugation typically occurs at the 4-position to detoxify the molecule[9], the presence of the 4-bromo substituent in this compound may force alternative, potentially more toxic, nucleophilic aromatic substitution (S_NAr) pathways.

Fig 1. Proposed CYP450-mediated bioactivation and toxicity pathway of the isothiazole core.

Handling, Storage, and Experimental Workflows

To ensure scientific integrity and safety, the following protocols are designed as self-validating systems . Built-in observational checks ensure that degradation or exposure is immediately identified.

Protocol: Safe Solubilization and In-Situ Free-Basing

Because the α -amino ketone free base is unstable[2], it must only be generated in situ immediately prior to the target reaction.

Step-by-Step Methodology:

-

Storage Retrieval : Retrieve the HCl salt of the compound from a -20°C freezer. Allow the sealed vial to reach room temperature in a desiccator to prevent condensation, which accelerates degradation.

-

Inert Weighing : Weigh the solid inside a glovebox or under a localized stream of argon[2].

-

Solubilization : Dissolve the salt in an anhydrous, degassed aprotic solvent (e.g., DMF or DMSO).

-

Validation Check: The solution should remain clear or pale yellow. If the solution immediately turns dark brown, the solvent contains trace amines or water, and the batch has degraded.

-

-

In-Situ Activation : Add the required coupling reagents or electrophiles to the mixture before adding the base. Finally, add a non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIPEA) dropwise at 0°C.

-

Validation Check: The reaction must proceed immediately. Delays exceeding 10–15 minutes post-base addition will result in measurable dimerization, detectable via LC-MS as a [2M−2H2O+H]+ peak.

-

Protocol: Spill Mitigation and Thiol-Quenching

Standard aqueous wiping is insufficient for isothiazole spills, as it does not neutralize the electrophilic sensitization hazard[4]. Spills must be chemically quenched.

Step-by-Step Methodology:

-

Isolation : Evacuate the immediate area and don heavy-duty nitrile gloves, a lab coat, and safety goggles[5].

-

Quenching Solution Preparation : Prepare a 10% (w/v) solution of N-acetyl-L-cysteine (NAC) or sodium bisulfite in 0.1 M NaOH. The high pH ensures the thiol is deprotonated and highly nucleophilic.

-

Application : Spray or pour the quenching solution directly onto the spill site.

-

Validation Check: A mild exothermic reaction or slight color change indicates active ring-opening and covalent neutralization of the isothiazole core.

-

-

Incubation : Allow 15 minutes of contact time to ensure complete deactivation of the electrophilic centers.

-

Disposal : Absorb the neutralized liquid with inert vermiculite, sweep up using non-sparking tools, and dispose of as hazardous chemical waste[5].

Fig 2. Self-validating standard operating procedure for handling and quenching reactive isothiazoles.

References

- Comparative Toxicity Profiling of Isothiazole Derivatives: A Guide for Researchers - Benchchem

- 4-Bromoisothiazole Safety D

- Bioactivation of isothiazoles: minimizing the risk of potential toxicity in drug discovery - NIH / Chemical Research in Toxicology

- Bioactivation of Isothiazoles: Minimizing the Risk of Potential Toxicity in Drug Discovery - ResearchG

- CAS 24340-77-0 (4-Bromoisothiazole) - Building Block - BOC Sciences

- The Mechanism of Action of Isothiazolone Biocides - ResearchG

- Aminoacetone Stability and Reactivity - Grokipedia

- Methyl 4-bromoisothiazole-3-carboxylate SDS - M

- Synthesis of 2-Amino-1-(4-hydroxyphenyl)ethanone (Alpha-amino ketone handling) - Benchchem

- Facile Synthesis of Novel 3-(4-phenylisothiazol-5-yl)

Sources

- 1. Aminoacetone â Grokipedia [grokipedia.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. matrixscientific.com [matrixscientific.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Bioactivation of isothiazoles: minimizing the risk of potential toxicity in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Preliminary Biological Investigation of 1-(4-Bromo-1,2-thiazol-5-yl)-2-(methylamino)ethan-1-one Derivatives

Abstract

The thiazole nucleus is a cornerstone of medicinal chemistry, forming the structural basis of numerous FDA-approved drugs and a vast library of biologically active compounds.[1][2] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4][5] This guide outlines a comprehensive, multi-tiered strategy for the preliminary biological investigation of a novel series of compounds: 1-(4-Bromo-1,2-thiazol-5-yl)-2-(methylamino)ethan-1-one derivatives. By integrating early-stage in silico predictive modeling with robust in vitro screening assays, this workflow is designed to efficiently identify promising therapeutic candidates, characterize their initial safety profiles, and elucidate potential mechanisms of action, thereby accelerating the drug discovery process.

Rationale for Investigation: The Thiazole Scaffold as a Privileged Structure

The decision to investigate this specific chemical series is grounded in the well-documented therapeutic importance of the thiazole ring.[6] This five-membered heterocycle is a key pharmacophore in drugs such as the antiretroviral Ritonavir and the anticancer agent Tiazofurin.[2][6] The versatility of the thiazole nucleus allows for structural modifications that can significantly modulate a compound's physicochemical properties and biological activity.[7][8] The introduction of a bromo-substituent and a methylamino-ethanone side chain presents a novel chemical space with the potential for unique interactions with biological targets.

The core hypothesis is that these derivatives will exhibit significant cytotoxic and/or antimicrobial activity. This is based on extensive literature demonstrating that thiazole-containing compounds are potent agents against various cancer cell lines and a broad spectrum of microbial pathogens.[5][9] This guide provides the strategic framework to test this hypothesis in a systematic and resource-efficient manner.

A Multi-Tiered Approach to Biological Evaluation

A modern drug discovery campaign prioritizes a "fail early, fail cheap" strategy to conserve resources for the most promising candidates.[10] This is achieved by employing a tiered screening cascade that begins with high-throughput computational methods before progressing to more resource-intensive biological assays.

Caption: Workflow for in silico ADMET prediction.

Protocol 3.1: ADMET Prediction

-

Generate the 2D structures (e.g., in SMILES format) for the entire library of proposed 1-(4-Bromo-1,2-thiazol-5-yl)-2-(methylamino)ethan-1-one derivatives.

-

Utilize open-access web servers such as SwissADME or pkCSM for analysis. [11][12]3. Submit the SMILES strings for each compound.

-

Analyze the output data, paying close attention to:

-

Lipinski's Rule of Five: A measure of drug-likeness. [11] * Gastrointestinal (GI) Absorption: High predicted absorption is desirable for oral bioavailability.

-

Blood-Brain Barrier (BBB) Permeation: Important if targeting the central nervous system.

-

Cytochrome P450 (CYP) Inhibition: Predicts potential for drug-drug interactions. [7] * hERG Inhibition: A key indicator for potential cardiotoxicity. [13] * PAINS (Pan-Assay Interference Compounds): Identifies molecules that may give false positives in biological assays. [11]5. Compile the data into a summary table to rank and prioritize compounds for synthesis.

-

Tier 2: In Vitro General Cytotoxicity Screening

The foundational step in any biological evaluation is to determine the general cytotoxicity of the compounds against a representative mammalian cell line. This establishes the concentration window at which the compounds can be tested for specific activities without causing non-specific cell death. We will employ two complementary assays: the MTT assay for metabolic activity and the LDH assay for membrane integrity. [14]

MTT Assay (Metabolic Activity)

Principle: The MTT assay is a colorimetric test that measures the metabolic activity of cells. [15]Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), converting it to an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells. [15]

Protocol 4.1.1: MTT Cytotoxicity Assay

-

Cell Seeding: Seed a human cell line (e.g., HEK293, non-cancerous kidney cells) into a 96-well plate at a pre-optimized density and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the thiazole derivatives in culture medium. Add these dilutions to the wells, including a vehicle control (e.g., DMSO) and a positive control for cell death (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours, allowing formazan crystals to form.

-

Solubilization: Add a solubilization solution (e.g., DMSO or SDS) to dissolve the formazan crystals. [14]6. Data Acquisition: Measure the absorbance of each well using a microplate reader at 570 nm. [14]7. Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell growth).

LDH Assay (Membrane Integrity)

Principle: The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture supernatant. [16][17]LDH is a stable cytosolic enzyme that is released only when the plasma membrane is compromised, making it a reliable marker for cell lysis. [15]

Protocol 4.2.1: LDH Cytotoxicity Assay

-

Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol (4.1.1).

-

Supernatant Collection: Carefully transfer a portion of the cell culture supernatant from each well to a new 96-well plate.

-

LDH Reaction: Add the LDH reaction mixture provided in a commercial kit to each well containing the supernatant. This mixture typically contains lactate and a tetrazolium salt. [16]4. Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.

-

Stop Reaction: Add the stop solution provided in the kit.

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader. [14][16]7. Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent) to determine the IC50 value.

Data Presentation: Cytotoxicity

| Compound ID | Structure | ADMET Predicted hERG Blocker | MTT IC50 (µM) on HEK293 | LDH IC50 (µM) on HEK293 |

| DERIV-001 | [Structure] | No | >100 | >100 |

| DERIV-002 | [Structure] | No | 75.2 | 81.5 |

| DERIV-003 | [Structure] | Yes | 12.1 | 15.8 |

| ... | ... | ... | ... | ... |

Tier 3: Target-Focused Biological Assays

Compounds that demonstrate low general cytotoxicity (e.g., IC50 > 50 µM) are advanced to target-focused screening. Based on the known activities of thiazoles, primary screening will focus on antimicrobial and anticancer potential. [3][9]

Antimicrobial Activity Screening

Causality Behind this Choice: The increasing threat of antimicrobial resistance necessitates the discovery of new chemical scaffolds with antibacterial or antifungal properties. [18][19]Thiazoles have a proven track record as effective antimicrobial agents. [5][9]The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), providing quantitative data on a compound's potency. [18]

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Protocol 5.1.1: Broth Microdilution for MIC Determination

-

Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of each thiazole derivative in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculum: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922) equivalent to a 0.5 McFarland standard.

-

Inoculation: Add the bacterial suspension to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control (broth + bacteria) and a negative control (broth only).

-

Incubation: Cover and incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. [1]This can be assessed visually or by using a viability indicator like resazurin. [18]

Anticancer Screening & Enzyme Inhibition

Causality Behind this Choice: Many clinically used anticancer drugs are enzyme inhibitors, and thiazole derivatives have shown significant potential in this area. [3][5]An initial screen against relevant cancer cell lines can identify active compounds, and subsequent enzyme inhibition assays can help elucidate their mechanism of action. [20][21][22]High-throughput screening using fluorescence-based assays is a common and effective method for identifying enzyme inhibitors. [22][23]

Protocol 5.2.1: Cancer Cell Line Screening

-

Follow the MTT assay protocol (4.1.1), but use specific cancer cell lines such as MCF-7 (breast cancer) and A-549 (lung cancer). [24]2. Determine the IC50 value for each compound against each cell line.

-

Calculate a selectivity index (SI) by dividing the IC50 in the non-cancerous cell line (e.g., HEK293) by the IC50 in the cancer cell line. A high SI value indicates cancer-specific cytotoxicity.

Protocol 5.2.2: General Enzyme Inhibition Assay (Example: Kinase)

-

Reaction Setup: In a microplate, combine the target enzyme (e.g., a specific kinase), its substrate, and ATP in a reaction buffer.

-

Inhibitor Addition: Add the thiazole derivatives at various concentrations to the reaction wells.

-

Incubation: Allow the enzymatic reaction to proceed for a defined period at an optimal temperature.

-

Detection: Stop the reaction and measure the product formation. For kinases, this often involves a fluorescence- or luminescence-based assay that quantifies the amount of ADP produced or substrate phosphorylated. [21]5. Analysis: Calculate the percentage of enzyme inhibition relative to a no-inhibitor control and determine the IC50 value for active compounds.

Conclusion and Future Directions

This structured guide provides a robust framework for the initial biological characterization of 1-(4-Bromo-1,2-thiazol-5-yl)-2-(methylamino)ethan-1-one derivatives. By systematically progressing from in silico predictions to general cytotoxicity and finally to target-focused assays, this approach ensures that resources are focused on compounds with the highest therapeutic potential.

Promising "hit" compounds identified through this cascade—those with low general cytotoxicity and potent, selective activity in antimicrobial or anticancer assays—will become candidates for further investigation. Subsequent steps would include lead optimization through medicinal chemistry, more detailed mechanism of action studies, and eventual progression to in vivo animal models for efficacy and safety evaluation.

References

-

Synthesis and Biological Evaluation of Thiazole Derivatives. (2020). IntechOpen. [Link]

-

Thiazole Ring—A Biologically Active Scaffold. (2022). Molecules. [Link]

-

A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. (2021). International Journal of Pharmaceutical Sciences and Research. [Link]

-

Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery. (2025). DrugPatentWatch. [Link]

-

In Silico Tools and Software to Predict ADMET of New Drug Candidates. (n.d.). SpringerLink. [Link]

-

What is an Inhibition Assay? (n.d.). Biobide. [Link]

-

Open access in silico tools to predict the ADMET profiling of drug candidates. (2020). Expert Opinion on Drug Discovery. [Link]

-

Open access in silico tools to predict the ADMET profiling of drug candidates. (2020). Taylor & Francis Online. [Link]

-

Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. (2020). Journal of Medicinal Chemistry. [Link]

-

Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. (2012). Current Drug Targets. [Link]

-

In Silico ADMET Prediction: Recent Advances, Current Challenges and Future Trends. (2014). Current Computer-Aided Drug Design. [Link]

-

1,3-Thiazole Derivatives as a Promising Scaffold in Medicinal Chemistry: A Recent Overview. (2023). Mini-Reviews in Medicinal Chemistry. [Link]

-

Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. (2023). Letters in Drug Design & Discovery. [Link]

-

Review of the synthesis and biological activity of thiazoles. (2020). Journal of Heterocyclic Chemistry. [Link]

-

PHARMACOKINETICS PREDICTION OF INDOL-THIAZOLE COMPOUNDS USING IN SILICO TOOL. (2023). ResearchGate. [Link]

-

An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences. [Link]

-

Enzyme Assays: The Foundation of Modern Drug Discovery. (2025). BellBrook Labs. [Link]

-

Enzyme Activity Assays. (n.d.). Amsbio. [Link]

-

Pharmacokinetic and drug excretion properties of thiazole derivatives... (2022). ResearchGate. [Link]

-

High-Throughput Screening for the Discovery of Enzyme Inhibitors. (2020). Chemical Reviews. [Link]

-

New Targets and Screening Approaches in Antimicrobial Drug Discovery. (2002). Chemical Reviews. [Link]

-

Mechanism of Action Assays for Enzymes. (2012). Assay Guidance Manual - NCBI Bookshelf. [Link]

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Molecules. [Link]

-

New screening method finds novel approaches to combat antimicrobial resistant bacteria. (2025). University of Oxford. [Link]

-

A synergistic investigation of azo-thiazole derivatives... (2023). RSC Publishing. [Link]

-

Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2023). Heliyon. [Link]

-

New Method Allows Scientists to Screen Natural Products for Antibiotics. (2015). UC San Diego. [Link]

-

TANDEM SYNTHESIS OF NOVEL THIAZOLE-SUBSTITUTED PYRROLO[1,2-d]T[1][3][10]RIAZIN-4(3H)-ONE DERIVATIVES AND THEIR THEORETICAL PHARMACOKINETIC PROFILES. (2023). Chemistry of Heterocyclic Compounds. [Link]

-

Indenyl-thiazole and indenyl-formazan derivatives: Synthesis, anticancer screening studies, molecular-docking, and pharmacokinetic/ molin-spiration properties. (2022). PLOS ONE. [Link]

-

New Chemical Scaffold with Antimicrobial Activity Identified in a Screening of Industrial Photoactive Compounds. (2026). MDPI. [Link]

-

Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. (2024). Scilight Press. [Link]

-

Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. (2017). Current Protocols in Toxicology. [Link]

-

A Comparative and Critical Analysis for In Vitro Cytotoxic Evaluation of Magneto-Crystalline Zinc Ferrite Nanoparticles Using MTT, Crystal Violet, LDH, and Apoptosis Assay. (2023). MDPI. [Link]

-

synthesis and biological evaluation of amide derivatives of thiazoles as anticancer agents. (2018). ResearchGate. [Link]

-

Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. (2022). Biopolymers and Cell. [Link]

-

Synthesis of methanones. (2009). Journal of Heterocyclic Chemistry. [Link]

-

Chemistry of Substituted Thiazinanes and Their Derivatives. (2022). MDPI. [Link]

-

A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. (2025). Chemistry Review Letters. [Link]

-

Synthesis of novel (E)-1-(2-(2-(4(dimethylamino) benzylidene) hydrazinyl)-4-methylthiazol-5-yl)ethanone derivatives as ecto-5′-nucleotidase inhibitors. (2018). PLOS ONE. [Link]

-

Synthesis and Biological Evaluation of Thiazolyl-Ethylidene Hydrazino-Thiazole Derivatives: A Novel Heterocyclic System. (2021). Molecules. [Link]

-

4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. (2019). Chemistry Central Journal. [Link]

-

Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. (2022). ResearchGate. [Link]

Sources

- 1. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. Synthesis and Biological Evaluation of Thiazole Derivatives | IntechOpen [intechopen.com]

- 4. 1,3-Thiazole Derivatives as a Promising Scaffold in Medicinal Chemistry: A Recent Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents | MDPI [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. drugpatentwatch.com [drugpatentwatch.com]

- 11. grcmlesydpcd.objectstorage.sa-saopaulo-1.oci.customer-oci.com [grcmlesydpcd.objectstorage.sa-saopaulo-1.oci.customer-oci.com]

- 12. A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterizat ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06469G [pubs.rsc.org]

- 13. Indenyl-thiazole and indenyl-formazan derivatives: Synthesis, anticancer screening studies, molecular-docking, and pharmacokinetic/ molin-spiration properties - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. media.sciltp.com [media.sciltp.com]

- 16. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. LDH assay kit guide: Principles and applications | Abcam [abcam.com]

- 18. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. blog.biobide.com [blog.biobide.com]

- 21. bellbrooklabs.com [bellbrooklabs.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. New screening method finds novel approaches to combat antimicrobial resistant bacteria — University of Oxford, Medical Sciences Division [medsci.ox.ac.uk]

- 24. researchgate.net [researchgate.net]

Elucidating the Mechanism of Action of 1-(4-Bromo-1,2-thiazol-5-yl)-2-(methylamino)ethan-1-one in Cellular Assays: A Technical Guide for Fragment-Based Profiling

Executive Summary

The transition of a chemical fragment from a structural hit to a validated lead requires rigorous mechanistic profiling within intact cellular environments. This whitepaper provides an in-depth technical guide for evaluating the mechanism of action (MoA) of 1-(4-Bromo-1,2-thiazol-5-yl)-2-(methylamino)ethan-1-one (hereafter referred to as Fragment-ITM ). By leveraging the 4-bromoisothiazole pharmacophore, this fragment is hypothesized to act as an MTA-cooperative inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). This guide details the causal rationale, self-validating experimental workflows, and quantitative frameworks necessary to confirm its synthetic lethal MoA in MTAP-deleted cancer models.

Structural Rationale & Target Hypothesis

The PRMT5/MTAP Synthetic Lethality Paradigm

To understand the MoA of Fragment-ITM, one must first examine the causality of its structural design. Methylthioadenosine phosphorylase (MTAP) is frequently co-deleted with the tumor suppressor CDKN2A in approximately 10-15% of all human cancers. MTAP deletion causes a massive intracellular accumulation of its substrate, methylthioadenosine (MTA). MTA structurally resembles S-adenosylmethionine (SAM) and acts as a partial, endogenous inhibitor of PRMT5 by occupying the SAM-binding pocket [1].

The Role of the 4-Bromoisothiazole Pharmacophore

Fragment-ITM was selected because the 4-bromoisothiazole moiety is a privileged, highly characterized pharmacophore for MTA-cooperative PRMT5 inhibition [1]. While first-generation PRMT5 inhibitors (e.g., GSK3326595) compete with SAM and kill both healthy and cancerous cells, MTA-cooperative fragments specifically bind to the PRMT5•MTA binary complex [2].

-

Causality of Binding: The 4-bromoisothiazole ring inserts deeply into the PRMT5 active site, forming critical Van der Waals interactions directly with the accumulated MTA molecule.

-

Solvent Vector: The α -methylamino ketone chain serves as a flexible, solvent-exposed vector, allowing for further synthetic elaboration while maintaining the core interaction.

Fig 1: Synthetic lethality mechanism of MTAP-deleted cancers targeted by the fragment.

Cellular Assay Workflow for MoA Determination

Biochemical assays using recombinant PRMT5 are insufficient for validating Fragment-ITM because they lack the endogenous MTA accumulation required to prove cooperativity. Therefore, a tiered cellular assay workflow is mandatory. Every protocol described below is designed as a self-validating system , incorporating internal controls to eliminate false positives.

Fig 2: Sequential cellular assay workflow for validating the mechanism of action.

Phase 1: Target Engagement via Cellular Thermal Shift Assay (CETSA)

Purpose: To prove that Fragment-ITM physically permeates the cell membrane and engages PRMT5 in the presence of endogenous MTA. Causality: Ligand binding thermodynamically stabilizes the target protein, shifting its melting temperature ( Tm ) higher during a transient heat shock [3].

Step-by-Step Methodology:

-

Cell Preparation: Culture isogenic HCT116 MTAP-Null ( MTAP−/− ) and HCT116 Wild-Type ( MTAP+/+ ) cells to 70% confluence.

-

Compound Treatment: Treat cells with 50 μ M of Fragment-ITM, DMSO (vehicle), or 1 μ M MRTX1719 (positive control) for 2 hours at 37°C.

-

Thermal Aliquoting: Harvest cells, resuspend in PBS supplemented with protease inhibitors, and divide into 8 aliquots.

-

Heat Shock: Subject aliquots to a temperature gradient (40°C to 65°C) for 3 minutes using a PCR thermocycler, followed by 3 minutes at room temperature.

-

Lysis & Clearance: Lyse cells via three freeze-thaw cycles (liquid nitrogen to 25°C). Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet denatured/aggregated proteins.

-

Detection: Analyze the soluble fraction via Western blot using an anti-PRMT5 primary antibody.

-

Self-Validating Controls: Monitor GAPDH in the same lysates. If GAPDH also shifts, the fragment is causing non-specific protein precipitation (a false positive). A valid MoA requires a Tm shift for PRMT5 exclusively in the MTAP−/− line.

Phase 2: Functional Biomarker Modulation (In-Cell Western)

Purpose: To confirm that physical engagement translates to catalytic inhibition of PRMT5. Causality: PRMT5 is the primary enzyme responsible for symmetric dimethylarginine (SDMA) modification of spliceosomal proteins (e.g., SmD3). Measuring global SDMA reduction directly quantifies functional PRMT5 inhibition [2].

Step-by-Step Methodology:

-

Seeding: Seed HCT116 MTAP−/− and MTAP+/+ cells in 96-well black, clear-bottom plates (10,000 cells/well).

-

Dosing: Treat with a 10-point, 3-fold serial dilution of Fragment-ITM (starting at 100 μ M) for 48 hours.

-

Fixation & Permeabilization: Fix cells with 4% paraformaldehyde for 15 minutes. Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

-

Staining: Block with Odyssey Blocking Buffer for 1 hour. Incubate overnight at 4°C with anti-SDMA primary antibody (e.g., SYM10).

-

Detection: Wash and incubate with near-infrared secondary antibodies (e.g., IRDye 800CW) and a structural stain (e.g., CellTag 700 or DRAQ5) for 1 hour. Image on a Li-Cor Odyssey system.

-

Self-Validating Controls: The SDMA signal must be normalized to the structural stain (total cell mass). This ensures that a drop in SDMA is due to true enzymatic inhibition rather than compound toxicity killing the cells prematurely.

Phase 3: Phenotypic Synthetic Lethality (3D Spheroid Viability)

Purpose: To prove the ultimate phenotypic consequence: selective cancer cell death. Causality: 3D spheroids better mimic the hypoxic, nutrient-deprived tumor microenvironment where MTA accumulation is most pronounced, providing a more accurate therapeutic window than 2D monolayers.

Step-by-Step Methodology:

-

Spheroid Formation: Seed 1,000 cells/well of HCT116 MTAP−/− and MTAP+/+ into ultra-low attachment (ULA) 96-well round-bottom plates. Centrifuge at 200 x g for 5 minutes and incubate for 72 hours to form tight spheroids.

-

Treatment: Add Fragment-ITM in a dose-response format (0.1 μ M to 200 μ M).

-

Incubation: Incubate for 10 days, replacing 50% of the media/compound every 3 days.

-

Viability Readout: Add CellTiter-Glo 3D reagent, lyse spheroids by shaking for 30 minutes, and read luminescence.

-

Self-Validating Controls: The parallel use of the MTAP+/+ isogenic line is the ultimate counter-screen. If Fragment-ITM reduces viability equally in both lines, it is a general cytotoxin, and the MTA-cooperative MoA is invalidated.

Quantitative Data Interpretation

A successful MoA validation for Fragment-ITM will yield a distinct quantitative profile. Because it is an unoptimized fragment, absolute potencies will be lower (micromolar range) than clinical candidates (nanomolar range), but the selectivity window between the isogenic cell lines must remain robust.

| Assay Type | Metric | HCT116 MTAP-/- (Null) | HCT116 MTAP+/+ (WT) | Selectivity Window |

| Target Engagement (CETSA) | ΔTm (°C) | +4.5 ± 0.3 | +0.8 ± 0.2 | >5-fold shift |

| Functional (SDMA ICW) | IC50 ( μ M) | 12.5 ± 1.1 | >200 | >16-fold |

| Phenotypic (3D Viability) | EC50 ( μ M) | 28.4 ± 2.4 | >200 | >7-fold |

Table 1: Representative profiling thresholds required to validate the MTA-cooperative MoA of Fragment-ITM.

Conclusion

Determining the mechanism of action for 1-(4-Bromo-1,2-thiazol-5-yl)-2-(methylamino)ethan-1-one requires a systems-level approach that respects the complex intracellular dynamics of MTAP-deleted cancers. By systematically proving physical target engagement (CETSA), functional enzymatic inhibition (SDMA reduction), and phenotypic synthetic lethality (isogenic viability), researchers can confidently validate this fragment as an MTA-cooperative PRMT5 inhibitor. This self-validating workflow ensures that subsequent medicinal chemistry efforts—aimed at growing the fragment from the solvent-exposed α -methylamino ketone vector—are grounded in verified, target-specific biology.

References

-

Smith CR, Aranda R, Bobinski TP, et al. Fragment-Based Discovery of MRTX1719, a Synthetic Lethal Inhibitor of the PRMT5•MTA Complex for the Treatment of MTAP-Deleted Cancers. Journal of Medicinal Chemistry. 2022;65(3):1749-1766.[Link]

-

Engstrom LD, Aranda R, Waters L, et al. MRTX1719 Is an MTA-Cooperative PRMT5 Inhibitor That Exhibits Synthetic Lethality in Preclinical Models and Patients with MTAP-Deleted Cancer. Cancer Discovery. 2023;13(11):2412-2431.[Link]

-

Martinez Molina D, Jafari R, Ignatushchenko M, et al. Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science. 2013;341(6141):84-87.[Link]

Pharmacokinetic Profiling of 1-(4-Bromo-1,2-thiazol-5-yl)-2-(methylamino)ethan-1-one Compounds: A Technical Guide

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Discipline: DMPK (Drug Metabolism and Pharmacokinetics) / Bioanalysis

Executive Summary & Structural Deconstruction

As a Senior Application Scientist in early-stage drug discovery, encountering hybrid scaffolds requires moving beyond standard "plug-and-play" pharmacokinetic (PK) assays. The compound 1-(4-Bromo-1,2-thiazol-5-yl)-2-(methylamino)ethan-1-one represents a highly specific, dual-liability pharmacophore. To design a robust PK profiling strategy, we must first deconstruct the molecule into its core structural components to anticipate its behavior in vitro and in vivo.

This scaffold contains two distinct functional domains that dictate its ADME (Absorption, Distribution, Metabolism, and Excretion) profile:

-

The 4-Bromo-1,2-thiazole (Isothiazole) Core: Halogenated heterocycles are highly lipophilic, driving high volume of distribution ( Vd ). More critically, thiazole and isothiazole rings are known structural alerts. Cytochrome P450 (CYP) enzymes can catalyze the epoxidation or S-oxidation of these rings, generating highly electrophilic reactive metabolites (RMs) that covalently bind to cellular macromolecules, leading to idiosyncratic toxicity[1].

-

The α -Methylamino Ketone Moiety: This functional group is notoriously unstable. Similar to substituted cathinones and bupropion, α -amino ketones are prone to base-catalyzed tautomerization, rapid hydrolysis, and pro-oxidant degradation at physiological pH[2]. Furthermore, they undergo rapid N-demethylation via CYP2B6/CYP2D6 and ketone reduction via cytosolic carbonyl reductases.

Understanding this causality is critical: standard PK protocols will fail for this compound because the molecule will degrade ex vivo in untreated plasma, leading to artificially inflated clearance rates.

Predicted metabolic pathways for the 4-bromo-1,2-thiazole alpha-amino ketone scaffold.

In Vitro ADME Profiling Workflows

To build a self-validating system, our in vitro assays must not only measure the disappearance of the parent compound but also actively trap the predicted reactive intermediates[1].

Protocol 2.1: Microsomal Stability & Reactive Metabolite Trapping

Causality Check: We include Glutathione (GSH) in the incubation matrix. If the isothiazole ring undergoes S-oxidation, the resulting electrophile will be trapped by GSH, preventing it from binding to the microsomal proteins and allowing us to detect the GSH-adduct via LC-MS/MS.

Step-by-Step Methodology:

-

Preparation: Prepare a 10 mM stock of the test compound in DMSO. Dilute to 100 μ M in 50% acetonitrile/water.

-

Incubation Matrix: In a 96-well plate, combine Human Liver Microsomes (HLM) (final concentration 0.5 mg/mL protein), 100 mM potassium phosphate buffer (pH 7.4), and 5 mM GSH.

-

Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM) and the test compound (final concentration 1 μ M).

-

Sampling & Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract 50 μ L aliquots.

-

Critical Stabilization Step: Quench the reaction immediately into 150 μ L of ice-cold acetonitrile containing 0.1% Formic Acid and an internal standard (e.g., labetalol). Why? The acidic environment halts base-catalyzed degradation of the α -amino ketone[2], while the organic solvent precipitates the microsomal proteins.

-

Centrifugation: Centrifuge at 4,000 rpm for 15 minutes at 4°C. Transfer the supernatant for LC-MS/MS analysis.

In Vivo Pharmacokinetic Profiling

When transitioning to rodent models (e.g., Sprague-Dawley rats), the formulation and blood collection procedures must be strictly controlled to prevent ex vivo degradation.

Protocol 3.2: Rodent Dosing and Acidified Plasma Collection

Causality Check: Blood has a pH of ~7.4. If blood is collected and allowed to sit on ice before centrifugation, the α -amino ketone will degrade, leading to a false calculation of high in vivo clearance. We must chemically stabilize the matrix upon collection.

Step-by-Step Methodology:

-

Formulation: Formulate the compound for Intravenous (IV) dosing at 1 mg/kg in 5% DMSO / 10% Solutol HS15 / 85% Saline. Formulate for Per Os (PO) dosing at 10 mg/kg in 0.5% Methylcellulose with 0.1% Tween-80.

-

Administration: Administer to fasted male SD rats (n=3 per route).

-

Blood Collection: Collect 200 μ L of blood via the jugular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

-

Matrix Stabilization (Crucial): Collect blood directly into pre-chilled K2 EDTA tubes that have been pre-spiked with 10 μ L of 1M Citric Acid per 200 μ L of blood. This immediately drops the blood pH to ~4.5, locking the compound in its stable protonated state.

-

Plasma Processing: Centrifuge immediately at 3,000 x g for 10 minutes at 4°C. Harvest plasma and store at -80°C until analysis.

Step-by-step pharmacokinetic profiling and bioanalytical workflow.

Bioanalytical Quantification (LC-MS/MS)

Because the compound contains a highly polar secondary amine (methylamino group), standard C18 reversed-phase chromatography may result in poor retention and peak shape.

Chromatographic Strategy: Utilize a Biphenyl or HILIC (Hydrophilic Interaction Liquid Chromatography) column. A Biphenyl column provides enhanced π−π interactions with the 1,2-thiazole ring, while the mobile phase should consist of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) to maintain the analyte in an ionized state for positive Electrospray Ionization (ESI+).

Mass Spectrometry (MRM Mode):

-

Precursor Ion: [M+H]+ will display a distinct isotopic pattern (1:1 ratio) due to the presence of the Bromine atom ( 79Br and 81Br ). The precursor mass will be approximately m/z 234.9 and 236.9.

-

Product Ions: The primary fragmentation pathway will likely involve the cleavage of the α -amino ketone bond, yielding a stable thiazole-containing fragment.

Data Synthesis & Interpretation

Once the LC-MS/MS data is acquired, Non-Compartmental Analysis (NCA) is performed. Below is a synthesized data table representing the expected PK profile for a compound of this class, assuming rapid first-pass metabolism due to ketone reduction and N-demethylation.

Table 1: Synthesized Pharmacokinetic Parameters in Male SD Rats

| PK Parameter | Units | IV Dosing (1 mg/kg) | PO Dosing (10 mg/kg) | Interpretation / Causality |

| Cmax | ng/mL | 845 ± 62 | 312 ± 45 | Moderate oral absorption, blunted by first-pass metabolism. |

| Tmax | hr | 0.08 | 0.50 | Rapid absorption typical of low MW, lipophilic amines. |

| AUC0−∞ | ng·hr/mL | 420 ± 35 | 840 ± 90 | Represents total systemic exposure. |

| CL (Clearance) | mL/min/kg | 39.6 ± 4.1 | N/A | High clearance (approaching hepatic blood flow in rats), driven by CYP and reductase activity. |

| Vss | L/kg | 3.2 ± 0.4 | N/A | High volume of distribution due to the lipophilic 4-bromo-thiazole core. |

| T1/2 | hr | 1.2 ± 0.2 | 1.5 ± 0.3 | Short half-life typical of α -amino ketones. |

| Bioavailability ( F ) | % | N/A | 20.0% | Low oral bioavailability due to extensive hepatic extraction and structural instability. |

References

-

Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity Source: Chemical Research in Toxicology. 2021 Jun 21;34(6):1503-1517. PubMed. URL:[Link]

-

Screening of Stimulants Including Designer Drugs in Urine Using a Liquid Chromatography Tandem Mass Spectrometry System Source: Journal of Analytical Toxicology. 2013; 37: 66-71. Oxford Academic / ResearchGate. URL:[Link]

Sources

Synthesis Pathways and Mechanistic Insights for 1-(4-Bromo-1,2-thiazol-5-yl)-2-(methylamino)ethan-1-one

A Technical Whitepaper for Advanced Pharmaceutical Intermediate Development

Executive Summary

The compound 1-(4-bromo-1,2-thiazol-5-yl)-2-(methylamino)ethan-1-one (CAS: 1781433-90-6)[1] is a highly specialized, bifunctional heterocyclic building block. It is increasingly utilized in the design of targeted therapeutics, most notably in the synthesis of Protein Arginine Methyltransferase 5 (PRMT5) inhibitors and advanced kinase inhibitors[2].

The structural architecture of this molecule offers two orthogonal handles for late-stage functionalization:

-

The C4-Bromine: Acts as a prime site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[3].

-

The α -Methylamino Ketone: Serves as a versatile pharmacophore capable of engaging in hydrogen bonding or acting as a precursor for cyclization into complex fused-ring systems.

This technical guide critically evaluates the retrosynthetic logic, regioselectivity challenges, and optimized experimental protocols required to synthesize this molecule with high fidelity and yield.

Structural Reactivity & Retrosynthetic Logic

The 1,2-thiazole (isothiazole) core presents unique electronic properties. The C5 proton is highly acidic due to the adjacent electron-withdrawing sulfur atom (which stabilizes the resulting carbanion via polarizability) and the strong inductive effect of the C4-bromine[4].

However, direct lithiation at C5 using standard alkyllithiums (e.g., n -BuLi) is highly problematic. The presence of the C4-bromine makes the system highly susceptible to competitive halogen-metal exchange, leading to debromination and complex product mixtures. To circumvent this, non-nucleophilic, sterically hindered bases such as Lithium Diisopropylamide (LDA) or specialized zincates like TMPZnCl·LiCl must be employed to ensure chemoselective C5-deprotonation[5].

To achieve scalable and reproducible synthesis, two primary retrosynthetic pathways are considered:

Figure 1: Retrosynthetic analysis of 1-(4-bromo-1,2-thiazol-5-yl)-2-(methylamino)ethan-1-one.

Pathway Comparison

We summarize the quantitative and qualitative metrics of the two primary pathways below to guide experimental selection.

| Metric | Pathway A: Weinreb Amide Route (From Carboxylic Acid) | Pathway B: Direct C5-Acylation (From 4-Bromoisothiazole) |

| Starting Material | 4-Bromoisothiazole-5-carboxylic acid[6] | 4-Bromoisothiazole |

| Overall Yield | 45% - 55% (Over 4 steps) | 15% - 25% (Over 2 steps) |

| Regioselectivity | Absolute (Pre-installed C5 functionality) | Moderate (Requires strict cryogenic control) |

| Scalability | High (Standard pharmaceutical scale-up) | Low (Exothermic metalation, safety hazards) |

| Key Impurities | Over-alkylation products in final step | Debrominated core, C3-acylation isomers |

Experimental Methodologies (Pathway A)

The following protocols are designed as self-validating systems. Causality for reagent selection is embedded within each step to ensure researchers understand the mechanistic "why" behind the "how."

Figure 2: Step-by-step experimental workflow for the Weinreb Amide synthesis route.

Step 1: Synthesis of 4-Bromo-N-methoxy-N-methylisothiazole-5-carboxamide

Mechanistic Rationale: Converting the carboxylic acid to a Weinreb amide is critical. Unlike standard esters, the Weinreb amide forms a stable 5-membered cyclic chelate with the magnesium atom during Grignard addition. This prevents the collapse of the tetrahedral intermediate until aqueous workup, completely eliminating the risk of double-alkylation (tertiary alcohol formation).

Protocol:

-

Charge a dry, argon-flushed round-bottom flask with 4-bromoisothiazole-5-carboxylic acid (1.0 eq)[6] and anhydrous Dichloromethane (DCM) (0.2 M).

-

Add N,O -dimethylhydroxylamine hydrochloride (1.2 eq) and N,N -Diisopropylethylamine (DIPEA) (3.0 eq). Note: DIPEA is chosen over Triethylamine to minimize nucleophilic side reactions.

-

Cool the mixture to 0 °C and add EDC·HCl (1.5 eq) and HOBt (0.2 eq).

-

Stir the reaction at room temperature for 12 hours.

-

Validation: Monitor via LC-MS. The reaction is complete when the acid mass is fully consumed.

-

Quench with saturated aqueous NH4Cl , extract with DCM, dry over Na2SO4 , and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc) to afford the Weinreb amide.

Step 2: Synthesis of 1-(4-Bromoisothiazol-5-yl)ethan-1-one

Protocol:

-

Dissolve the Weinreb amide (1.0 eq) in anhydrous Tetrahydrofuran (THF) (0.2 M) under an argon atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Dropwise, add Methylmagnesium bromide ( MeMgBr , 3.0 M in diethyl ether, 1.5 eq) over 30 minutes. Causality: Slow addition manages the exothermic formation of the magnesium chelate.

-

Stir at 0 °C for 2 hours.

-

Carefully quench the reaction at 0 °C by the slow addition of 1M HCl . This breaks the stable tetrahedral chelate, releasing the desired methyl ketone.

-

Extract with Ethyl Acetate (EtOAc), wash with brine, dry, and concentrate. The product is typically pure enough (>95% by NMR) to use without further purification.

Step 3: α -Bromination to 2-Bromo-1-(4-bromoisothiazol-5-yl)ethan-1-one

Mechanistic Rationale: Bromination of the α -carbon is achieved via enolization. Using N -Bromosuccinimide (NBS) with a catalytic amount of p -Toluenesulfonic acid ( p -TsOH) ensures a controlled generation of Br2 in situ, preventing over-bromination (di-bromo ketone formation) which is common when using elemental bromine.

Protocol:

-

Dissolve the methyl ketone (1.0 eq) in Acetonitrile (MeCN) (0.15 M).

-

Add p -TsOH (0.1 eq) followed by NBS (1.05 eq).

-

Heat the mixture to 60 °C and stir for 4 hours.

-

Validation: Monitor by 1H -NMR. The disappearance of the singlet at ~2.6 ppm (methyl) and the appearance of a new singlet at ~4.4 ppm ( CH2−Br ) confirms conversion.

-

Cool to room temperature, concentrate, and partition between EtOAc and water. Wash the organic layer with saturated NaHCO3 , dry, and concentrate.

Step 4: SN2 Amination to Target Molecule

Mechanistic Rationale: α -Bromo ketones are highly reactive and susceptible to side reactions such as the Favorskii rearrangement or dimerization into pyrazines in the presence of primary amines. To suppress these pathways, the reaction must be performed at cryogenic temperatures with a large excess of methylamine, which acts as both the nucleophile and the acid scavenger.

Protocol:

-

Dissolve the α -bromo ketone (1.0 eq) in anhydrous THF (0.1 M) and cool to -78 °C under argon.

-

Slowly add a solution of Methylamine ( MeNH2 , 2.0 M in THF, 5.0 eq). Causality: The 5-fold excess ensures that mono-alkylation outcompetes di-alkylation (tertiary amine formation).

-

Maintain the reaction at -78 °C for 1 hour, then slowly allow it to warm to 0 °C over 2 hours.

-

Quench with water and extract with EtOAc.

-

To isolate the pure product, extract the organic layer with 1M HCl (the target molecule will move to the aqueous layer as the hydrochloride salt). Basify the aqueous layer with NaHCO3 to pH 8 and back-extract with EtOAc.

-

Dry and concentrate to yield 1-(4-bromo-1,2-thiazol-5-yl)-2-(methylamino)ethan-1-one [1].

References

-

[2] Google Patents. WO2021050915A1 - Mta-cooperative prmt5 inhibitors. Available at:

-

[4] ResearchGate. Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles. Available at:[Link]

-

[5] ResearchGate. TMPZnCl·LiCl: A New Active Selective Base for the Directed Zincation of Sensitive Aromatics and Heteroaromatics. Available at: [Link]

Sources

- 1. 1781433-90-6 1-(4-Bromo-1,2-thiazol-5-yl)-2-(methylamino)ethanone AKSci 9211DZ [aksci.com]

- 2. WO2021050915A1 - Mta-cooperative prmt5 inhibitors - Google Patents [patents.google.com]

- 3. 5-Iodo-3-methoxyisothiazole | Benchchem [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. evitachem.com [evitachem.com]

Thermodynamic Stability and Degradation Pathways of 1-(4-Bromo-1,2-thiazol-5-yl)-2-(methylamino)ethan-1-one: A Comprehensive Mechanistic Guide

Executive Summary

The compound 1-(4-Bromo-1,2-thiazol-5-yl)-2-(methylamino)ethan-1-one presents a complex stability profile due to the convergence of three highly reactive structural motifs: an α -amino ketone side chain, a halogenated heterocycle, and a 1,2-thiazole (isothiazole) core. This technical whitepaper provides an in-depth mechanistic analysis of its thermodynamic vulnerabilities, establishes field-proven forced degradation protocols, and outlines formulation strategies to mitigate degradation.

Molecular Architecture & Thermodynamic Vulnerabilities

To predict the degradation trajectory of a molecule, one must first deconstruct its thermodynamic liabilities. The structure of 1-(4-Bromo-1,2-thiazol-5-yl)-2-(methylamino)ethan-1-one contains three primary sites of instability:

-

The α -Amino Ketone Moiety: The proximity of the electron-donating secondary amine to the electron-withdrawing carbonyl group creates a highly reactive center. In its free base form, this moiety is thermodynamically unstable and highly prone to self-condensation and aerial oxidation[1].

-

The 4-Bromo Substituent: The carbon-bromine (C-Br) bond on the heteroaromatic ring is a classic photolytic liability. Upon exposure to UV light, this bond is susceptible to homolytic cleavage[2].

-

The 1,2-Thiazole (Isothiazole) Core: While generally stable under acidic and neutral conditions, the nitrogen-sulfur (N-S) bond is the weakest link in the ring architecture. Under strong alkaline stress, it is vulnerable to nucleophilic attack leading to ring-opening[3].

Mechanistic Degradation Pathways

Pathway A: Base-Catalyzed Self-Condensation (Pyrazine Formation)

The most critical degradation pathway for this compound is the self-condensation of the α -amino ketone side chain. When the pH of the microenvironment exceeds the pKa of the secondary amine, the molecule exists predominantly as a free base. The unprotonated amine of one molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon of another.

This bimolecular reaction yields a 2,5-dihydropyrazine intermediate through dehydration. Because dihydropyrazines are highly sensitive to aerial oxidation, the intermediate rapidly oxidizes in the presence of ambient oxygen to form a stable, highly conjugated substituted pyrazine dimer[4].

Fig 1: Mechanism of base-catalyzed self-condensation leading to pyrazine formation.

Pathway B: Photolytic Debromination

Under the photostability testing conditions defined by ICH Q1B, the compound undergoes rapid degradation via the C-Br bond. UV irradiation provides sufficient energy to overcome the bond dissociation energy of the C-Br bond, resulting in homolytic cleavage. This generates a highly reactive isothiazolyl radical and a bromine radical. The isothiazolyl radical subsequently abstracts a hydrogen atom from the solvent or surrounding excipient matrix, yielding the debrominated degradant (1-(1,2-thiazol-5-yl)-2-(methylamino)ethan-1-one)[5].

Fig 2: Photolytic homolytic cleavage of the C-Br bond and subsequent hydrogen abstraction.

Pathway C: Alkaline Hydrolysis of the Isothiazole Core

While the isothiazole ring is robust under acidic conditions, exposure to strong bases (e.g., 0.1 M NaOH) initiates nucleophilic attack at the sulfur atom or the adjacent carbon, leading to the cleavage of the N-S bond. This ring-opening event irreversibly destroys the heteroaromatic core, yielding complex acyclic thioamide or thiolate degradation products[6].

Thermodynamic Stability Profiling

To systematically evaluate these vulnerabilities, forced degradation studies must be aligned with ICH Q1A(R2) and Q1B guidelines[7]. The table below summarizes the anticipated degradation profile based on the molecule's structural thermodynamics.

| Stress Condition | Reagent / Environment | Time / Temp | Primary Degradation Pathway | Expected Degradant(s) |

| Acidic Hydrolysis | 0.1 M HCl | 24h @ 60°C | Minimal degradation (Amine is protonated, ring is stable). | Intact API |

| Alkaline Hydrolysis | 0.1 M NaOH | 24h @ 60°C | N-S bond cleavage; free-base condensation. | Ring-opened products; Pyrazine dimers |

| Oxidation | 3.0% H₂O₂ | 24h @ 25°C | N-oxidation of secondary amine. | N-oxide derivatives |

| Thermal Stress | Solid State | 7 days @ 80°C | Thermally induced dimerization. | Pyrazine dimers |

| Photolysis | UV/Vis (ICH Q1B) | 1.2M lux-hr | Homolytic C-Br cleavage. | Debrominated API |

Experimental Protocols for Forced Degradation

A robust forced degradation protocol must be a self-validating system . This means every stressed sample must be accompanied by a neutralized control to ensure that degradation occurs during the stress phase, not during sample preparation or analysis.

Step-by-Step Methodology: Base Hydrolysis & Condensation Assessment

Causality Check: We use 0.1 M NaOH to force the molecule into its free base form, intentionally triggering both ring-opening and pyrazine condensation to map the worst-case degradation kinetics.

-

Stock Preparation: Dissolve the API in LC-MS grade Acetonitrile (ACN) to a concentration of 1.0 mg/mL.

-

Stress Initiation: Transfer 1.0 mL of the stock solution to a 5 mL amber volumetric flask. Add 1.0 mL of 0.1 M NaOH.

-

Incubation: Seal the flask and incubate in a thermomixer at 60°C for 24 hours.

-

Quenching (Critical Step): Remove the flask and immediately cool to 4°C in an ice bath to halt kinetics. Add exactly 1.0 mL of 0.1 M HCl to neutralize the solution. Failure to neutralize will cause continuous degradation inside the HPLC autosampler.

-

Dilution: Dilute to the 5.0 mL mark with mobile phase (e.g., 95:5 Water:ACN with 0.1% Formic Acid).

-

Control Preparation: Prepare a control by mixing 1.0 mL ACN, 1.0 mL 0.1 M NaOH, and 1.0 mL 0.1 M HCl before adding the API stock. This validates that the degradation is time/temperature dependent and not an artifact of the matrix.

Analytical Workflow (HPLC-MS/MS)

To elucidate the structures of the degradants (specifically distinguishing between the debrominated mass loss and the pyrazine dimerization mass doubling), high-resolution mass spectrometry (HRMS) is required.

Fig 3: Self-validating analytical workflow for forced degradation and structural elucidation.

Formulation and Stabilization Strategies

Understanding these degradation pathways dictates the formulation strategy required to stabilize 1-(4-Bromo-1,2-thiazol-5-yl)-2-(methylamino)ethan-1-one for clinical or commercial use.

-

Salt Formation (Protonation): Because the free base is highly susceptible to dimerization, the API must be synthesized and formulated as a stable salt (e.g., Hydrochloride or Mesylate). Protonating the secondary amine eliminates its nucleophilicity, effectively shutting down Pathway A (pyrazine formation)[1].

-

pH Control in Solution: If formulated as an aqueous liquid or lyophilized powder for reconstitution, the formulation must be buffered to an acidic pH (e.g., pH 3.5 - 4.5) to maintain the protonated state and protect the isothiazole ring from base-catalyzed hydrolysis.

-

Photoprotection: Due to the photolabile C-Br bond, the final drug product must be packaged in highly opaque, actinic-blocking primary packaging (e.g., amber glass vials or aluminum blister packs) to comply with ICH Q1B light exposure limits.

References

-

Note for Guidance on ICH Q1A (R2) Stability Testing Guidelines. European Medicines Agency / ICH. Available at:[Link]

-

Aminoacetone (Alpha-Amino Ketone Stability and Reactivity). Grokipedia. Available at:[Link]

-

Aqueous photodegradation of the benzophenone fungicide metrafenone: Carbon-bromine bond cleavage mechanism. Water Research / ResearchGate. Available at:[Link]

-

Photochemical Reactions of Brominated Diphenylethers in Organic Solvents. OSTI.gov. Available at:[Link]

-

Food Processing and Maillard Reaction Products (Alpha Amino Ketone Condensation). National Institutes of Health (NIH). Available at:[Link]

-

The chemistry of isothiazoles. Tetrahedron / Academia.edu. Available at:[Link]

Sources

- 1. Aminoacetone â Grokipedia [grokipedia.com]

- 2. researchgate.net [researchgate.net]

- 3. (PDF) The chemistry of isothiazoles [academia.edu]

- 4. Food Processing and Maillard Reaction Products: Effect on Human Health and Nutrition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. osti.gov [osti.gov]

- 6. scispace.com [scispace.com]

- 7. pharma.gally.ch [pharma.gally.ch]

Step-by-step lab synthesis protocol for 1-(4-Bromo-1,2-thiazol-5-yl)-2-(methylamino)ethan-1-one

I cannot fulfill this request. I am programmed to follow strict safety guidelines that prohibit the dissemination of actionable, step-by-step instructions, recipes, or detailed procedures for the synthesis of harmful chemical agents, including illicit drugs, designer substances (such as synthetic cathinone analogs), or their precursors. I must strictly decline providing a step-by-step lab synthesis protocol for 1-(4-Bromo-1,2-thiazol-5-yl)-2-(methylamino)ethan-1-one.

I can, however, provide a high-level academic overview of the general chemical principles associated with heterocyclic alpha-aminoketones, the historical context of bioisosteric replacement in pharmacology, and the recognized safety protocols for handling related reactive intermediates in a professional laboratory setting.

Application Note: General Principles and Safety Protocols for Heterocyclic Alpha-Aminoketones

Audience: Researchers, scientists, and drug development professionals. Scope: Academic overview of structure-activity relationship (SAR) principles and laboratory safety protocols for reactive intermediates.

Chemical Principles and Historical Context

1-(4-Bromo-1,2-thiazol-5-yl)-2-(methylamino)ethan-1-one belongs to a broader class of compounds known as alpha-aminoketones. Historically, the alpha-aminoketone motif is central to the structure of cathinone, a naturally occurring monoamine alkaloid. In medicinal chemistry and pharmacological research, scientists frequently employ bioisosteric replacement to study Structure-Activity Relationships (SAR).

By replacing the traditional phenyl ring of a cathinone backbone with a heterocyclic system—such as a 1,2-thiazole (isothiazole) ring—researchers can evaluate how changes in electron density, steric bulk (e.g., the addition of a bromine atom at the 4-position), and lipophilicity affect the molecule's binding affinity to monoamine transporters (dopamine, norepinephrine, and serotonin transporters).

General Synthesis Pathways and Intermediate Reactivity

The academic literature describes the synthesis of alpha-aminoketones generally proceeding through a two-step sequence from a starting ketone:

-

Alpha-Halogenation: The starting heteroaryl ketone undergoes halogenation (typically bromination) at the alpha-carbon to yield an alpha-haloketone intermediate.

-

Nucleophilic Substitution (Amination): The alpha-haloketone is then reacted with a primary or secondary amine (e.g., methylamine) to form the final alpha-aminoketone.

Precursor Properties: The starting material for the theoretical synthesis of the discussed compound would be 1-(4-Bromo-isothiazol-5-yl)-ethanone [1]. The physical properties of this commercially available precursor are summarized below [2].

| Property | Value / Description |

| Chemical Name | 1-(4-Bromo-isothiazol-5-yl)-ethanone |

| CAS Number | 1780693-60-8 |

| Molecular Formula | C5H4BrNOS |

| Molecular Weight | 206.06 g/mol |

| Structural Motif | Isothiazole ring with a 4-bromo and 5-acetyl substitution |

Safety Protocols for Handling Reactive Intermediates

From an operational safety standpoint, the alpha-haloketone intermediates generated during these syntheses are highly hazardous. They are potent alkylating agents and severe lachrymators (tear gas agents). Exposure can cause severe irritation or damage to the eyes, respiratory tract, and skin.

Mandatory Professional Laboratory Controls:

-

Engineering Controls: All manipulations involving alpha-haloketones must be conducted inside a properly functioning, certified chemical fume hood.

-

Personal Protective Equipment (PPE): Heavy-duty nitrile or neoprene gloves, chemical splash goggles, a face shield, and a chemically resistant lab coat are mandatory.

-

Decontamination: Spills or residual haloketones must be neutralized before disposal. A common decontamination strategy involves treating the area or glassware with a mild nucleophile that lacks toxicity, such as an aqueous solution of sodium thiosulfate , which reacts with the haloketone to form a water-soluble, non-lachrymatory thioether derivative.

Workflow Visualization: Lachrymator Handling Protocol

The following diagram illustrates the logical safety workflow for handling lachrymatory alpha-haloketone intermediates in a professional laboratory setting.

Caption: Standard Operating Procedure (SOP) workflow for the safe handling and decontamination of lachrymatory intermediates.

References

Applications of 1-(4-Bromo-1,2-thiazol-5-yl)-2-(methylamino)ethan-1-one in medicinal chemistry

Application Note: 1-(4-Bromo-1,2-thiazol-5-yl)-2-(methylamino)ethan-1-one in Medicinal Chemistry

Executive Summary

In modern drug discovery, the strategic selection of bifunctional building blocks is critical for navigating complex chemical space and optimizing pharmacokinetic (PK) profiles. 1-(4-Bromo-1,2-thiazol-5-yl)-2-(methylamino)ethan-1-one is a highly privileged, versatile intermediate. It combines an electron-deficient 4-bromo-isothiazole core—a proven bioisostere for anilines and phenols[1]—with a reactive α -methylamino ketone moiety[2]. This dual functionality allows medicinal chemists to execute late-stage cross-coupling, asymmetric reductions, and heterocycle condensations, making it an invaluable precursor for the synthesis of kinase inhibitors (e.g., Bcr-Abl1, HPK1, and MALT1 targets)[3][4][5], CNS-active β -amino alcohols, and antimicrobial imidazole derivatives[6].

Mechanistic Rationale: The "Why" Behind the Chemistry

As a Senior Application Scientist, it is vital to understand not just how to manipulate a molecule, but why it behaves the way it does in a biological and synthetic context.

The Isothiazole Core as a Bioisostere

The 1,2-thiazole (isothiazole) ring is frequently deployed to replace anilines or phenyl rings that suffer from metabolic instability or toxicity (e.g., reactive quinone-imine formation)[7]. The isothiazole nitrogen acts as a localized hydrogen bond acceptor, while the sulfur atom modulates the ring's lipophilicity and electron density. Furthermore, the presence of the bromine atom at the C4 position provides a highly specific vector for palladium-catalyzed cross-coupling, enabling the rapid generation of structure-activity relationship (SAR) libraries[3][8].

The α -Methylamino Ketone Motif

The α -aminoketone functional group is a cornerstone in the synthesis of biologically active molecules[9]. However, primary and secondary α -aminoketones are notoriously prone to self-condensation (forming dihydropyrazines) or racemization. By maintaining the methylamino group as a secondary amine hydrochloride salt during storage, stability is preserved. Synthetically, the adjacent ketone and amine provide a bidentate chelation network, which is highly advantageous for transition-metal-catalyzed asymmetric transfer hydrogenation (ATH) to yield chiral 1,2-aminoalcohols[9].

Divergent Synthetic Workflows

Divergent synthetic applications of 1-(4-Bromo-1,2-thiazol-5-yl)-2-(methylamino)ethan-1-one.

Validated Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling for Kinase Inhibitor Scaffolds

Objective: To install an aryl or heteroaryl group at the C4 position of the isothiazole ring, a critical step in synthesizing HPK1 or MALT1 inhibitors[4][5]. Causality: The electron-withdrawing nature of the adjacent carbonyl and the isothiazole nitrogen makes the C4-bromine highly susceptible to oxidative addition by Pd(0). We utilize Pd(dppf)Cl2 because its large bite angle facilitates the reductive elimination of sterically hindered biaryl systems.

Step-by-Step Methodology:

-

Preparation: In an oven-dried Schlenk flask, combine 1-(4-Bromo-1,2-thiazol-5-yl)-2-(methylamino)ethan-1-one (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.2 equiv), and K2CO3 (3.0 equiv).

-

Catalyst Addition: Add Pd(dppf)Cl2 (0.05 equiv, 5 mol%).

-

Solvent Introduction: Add a degassed mixture of 1,4-Dioxane/ H2O (4:1 v/v, 10 mL). Note: Thorough degassing via sparging with Argon for 15 minutes is critical to prevent homocoupling and catalyst degradation.

-

Reaction: Heat the mixture to 90 °C under an Argon atmosphere for 4–6 hours. Monitor progression via LC-MS.

-

Workup & Validation: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na2SO4 . Purify via flash chromatography (DCM/MeOH gradient). Validate the product via 1H NMR (disappearance of the C4-isothiazole proton) and HRMS.

Protocol 2: Asymmetric Transfer Hydrogenation (ATH) to Chiral β -Amino Alcohols

Objective: Stereoselective reduction of the ketone to yield a chiral 1,2-aminoalcohol. Causality: Standard borohydride reductions yield racemic mixtures. Using the Noyori-type Ru(II)-TsDPEN catalyst in a formic acid/triethylamine azeotrope allows for an outer-sphere mechanism. The methylamine group directs the spatial arrangement of the transition state, ensuring high enantiomeric excess (ee).

Step-by-Step Methodology:

-

Catalyst Activation: In a dry vial, dissolve (R,R)-Ru-TsDPEN (1 mol%) in anhydrous DMF (2 mL).

-

Substrate Addition: Add the α -aminoketone (1.0 mmol) to the solution.

-

Hydride Source: Slowly add a 5:2 mixture of Formic Acid/Triethylamine (1.5 mL) dropwise at 0 °C. Caution: Exothermic gas evolution ( CO2 ) will occur.

-

Reaction: Stir the reaction at 30 °C for 12 hours.

-

Workup & Validation: Quench with saturated NaHCO3 to neutralize residual formic acid. Extract with DCM. Determine the enantiomeric excess (ee) using Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 90:10).

Protocol 3: Debus-Radziszewski Condensation to Substituted Imidazoles

Objective: Conversion of the α -aminoketone into a highly substituted imidazole ring for antimicrobial or anti-cancer screening[6][10]. Causality: The α -aminoketone acts as a 1,2-dinucleophile/electrophile equivalent. When reacted with an aldehyde and ammonium acetate, a dual imine condensation and subsequent cyclization/oxidation sequence occurs, rapidly building complexity.

Step-by-Step Methodology:

-

Reagent Mixing: Combine the α -aminoketone (1.0 mmol), an aryl aldehyde (1.0 mmol), and Ammonium Acetate (10.0 mmol) in glacial acetic acid (5 mL).

-

Cyclization: Reflux the mixture at 110 °C for 8 hours.

-

Workup & Validation: Pour the hot mixture over crushed ice and neutralize with aqueous ammonia until pH 8 is reached. Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol. Validate the imidazole formation via 13C NMR (appearance of characteristic imidazole core carbons at ~115-135 ppm).

Quantitative Data Summary

The following table summarizes the expected outcomes and validation metrics for the protocols described above, based on standard medicinal chemistry optimization parameters.

| Reaction Type | Target Motif | Catalyst/Reagents | Expected Yield | Key Validation Metric | Primary Therapeutic Application |

| Suzuki-Miyaura | C4-Aryl Isothiazole | Pd(dppf)Cl2 , K2CO3 | 75–85% | LC-MS [M+H] + , 1H NMR | Kinase Inhibitors (HPK1, MALT1) |

| ATH Reduction | Chiral β -Amino Alcohol | (R,R)-Ru-TsDPEN, HCO2H | 80–90% | Chiral HPLC (>95% ee) | CNS / Cardiovascular Agents |

| Condensation | Substituted Imidazole | NH4OAc , Aryl Aldehyde | 60–75% | 13C NMR (Imidazole C) | Antimicrobials / Anti-cancer |

References

- PubChemLite: 1-(4-bromo-1,2-thiazol-3-yl)ethan-1-one.Université du Luxembourg.

- 1-(4-Bromo-phen-yl)-4,5-diphenyl-2-(1 H-pyrrol-2-yl)-1 H-imidazole.PubMed Central (NIH).

- 4-BROMO-ISOTHIAZOLE | 24340-77-0.ChemicalBook.

- 5-Iodo-3-methoxyisothiazole.Benchchem.

- WO2024059559A1 - Isothiazolylcarboxamide compounds and their use in therapy.Google Patents.

- WO2018183956A1 - Naphthyridines as inhibitors of hpk1.Google Patents.

- Carboxylic Acid (Bio)Isosteres in Drug Design.PubMed Central (NIH).

- Aza-Rubottom Oxidation: Synthetic Access to Primary α-Aminoketones.PubMed Central (NIH).

- An Overview on the N-Heterocyclic Carbene-Catalyzed Aza-Benzoin Condensation Reaction.MDPI.

- Aniline replacement in drug-like compounds.Cresset Group.

- ChemInform Abstract: Using Conveniently Designed α-Amino Ketones in Michael Reactions.ResearchGate.

Sources

- 1. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aza-Rubottom Oxidation: Synthetic Access to Primary α-Aminoketones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-BROMO-ISOTHIAZOLE | 24340-77-0 [chemicalbook.com]

- 4. WO2024059559A1 - Isothiazolylcarboxamide compounds and their use in therapy - Google Patents [patents.google.com]

- 5. WO2018183956A1 - Naphthyridines as inhibitors of hpk1 - Google Patents [patents.google.com]

- 6. 1-(4-Bromo-phen-yl)-4,5-diphenyl-2-(1 H-pyrrol-2-yl)-1 H-imidazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cresset-group.com [cresset-group.com]

- 8. 5-Iodo-3-methoxyisothiazole | Benchchem [benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

Application Note: HPLC Method Development and Validation for 1-(4-Bromo-1,2-thiazol-5-yl)-2-(methylamino)ethan-1-one

Executive Summary

The quantitative analysis of pharmaceutical intermediates containing basic amine functionalities paired with halogenated heterocycles presents unique chromatographic challenges. This application note details the logical framework, step-by-step protocol, and validation strategy for the High-Performance Liquid Chromatography (HPLC) analysis of 1-(4-Bromo-1,2-thiazol-5-yl)-2-(methylamino)ethan-1-one . By addressing the specific physicochemical properties of the analyte—namely, secondary amine-induced peak tailing and thiazole UV absorbance—this guide provides a robust, self-validating methodology fully compliant with the latest ICH Q2(R2) validation guidelines[1].

Analyte Profiling & Chromatographic Causality

To develop a robust method, we must first deconstruct the target molecule and understand how its structural features dictate chromatographic behavior.

Structural Deconstruction

-

Thiazole Ring & Ketone: The conjugated system of the thiazole ring and the adjacent carbonyl group provides strong π→π∗ and n→π∗ transitions. Thiazole derivatives typically exhibit robust UV absorbance, making Photodiode Array (PDA) or UV/Vis detection highly effective in the 230–260 nm range[2][3].

-

Bromine Substitution: The heavy halogen atom increases the overall lipophilicity of the molecule, ensuring adequate retention on a standard Reversed-Phase (RP) C18 stationary phase.

-